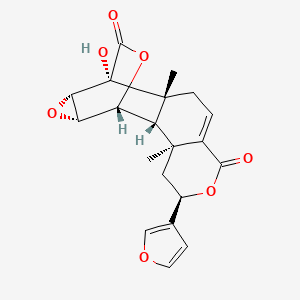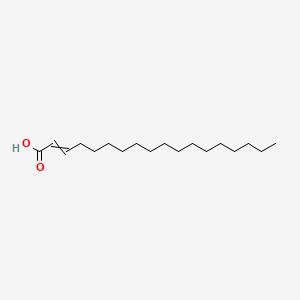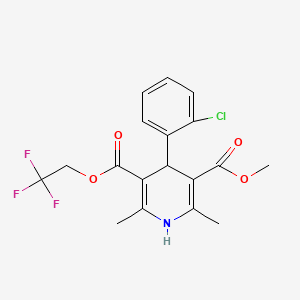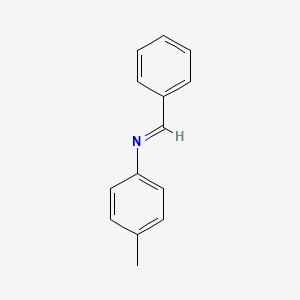
N-Benzylidene-p-toluidine
Overview
Description
N-Benzylidene-p-toluidine, also known as 4-Methyl-N-(phenylmethylene)benzenamine, is an organic compound with the molecular formula C14H13N. It is a Schiff base derived from the condensation of benzaldehyde and p-toluidine. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
N-Benzylidene-p-toluidine, also known as 4-Methyl-N-(phenylmethylene)benzenamine , is a chemical compound that primarily targets the formation of acylhydrazones . Acylhydrazones are versatile compounds employed in several research fields, including bioconjugation, polymer functionalization, peptide ligation, metal sensing, dyes, and medicinal and supramolecular chemistry .
Mode of Action
This compound acts as a nucleophilic catalyst in the formation and exchange of acylhydrazones . It interacts with its targets by facilitating the reaction between aldehydes and acylhydrazides . This interaction results in the formation of imines, which are intermediates in the production of acylhydrazones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation and exchange of acylhydrazones . This pathway involves the reaction of aldehydes with acylhydrazides, facilitated by the catalytic action of this compound . The downstream effects of this pathway include the production of structurally diverse building blocks for various research applications .
Pharmacokinetics
The compound’s molecular weight of 19526 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of this compound’s action is the efficient formation and exchange of acylhydrazones . This leads to the production of a diverse range of building blocks for various research fields .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of water and the type of solvent used . For instance, p-toluidine and p-anisidine have been identified as the most efficient catalysts for acylhydrazone formation in water
Biochemical Analysis
Biochemical Properties
N-Benzylidene-p-toluidine plays a significant role in biochemical reactions, particularly in the formation of imines and hydrazones. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a nucleophilic catalyst in acylhydrazone formation and exchange reactions . The compound’s interaction with enzymes such as aldehyde dehydrogenase and proteins involved in nucleophilic catalysis highlights its importance in biochemical processes. These interactions are primarily based on the compound’s ability to form stable imine bonds with aldehydes and ketones, facilitating various biochemical transformations.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling molecules, leading to alterations in cellular functions . For example, it has been reported to impact the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form imine bonds with aldehydes and ketones. This interaction is facilitated by the compound’s nucleophilic properties, allowing it to act as a catalyst in various biochemical reactions . The compound’s mechanism of action includes enzyme inhibition or activation, depending on the specific biochemical context. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress response, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have demonstrated that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects . Threshold effects have been observed, where a specific dosage range results in significant biochemical and cellular changes. Toxicity studies have indicated that high doses of this compound can cause oxidative stress, leading to cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations . The compound’s metabolism includes oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cellular membranes through specific transporters, allowing it to reach various cellular compartments. Its distribution within tissues is also affected by its binding affinity to proteins, which can influence its localization and accumulation in specific areas.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. Its localization is crucial for understanding its role in cellular processes and its potential impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylidene-p-toluidine is typically synthesized through a condensation reaction between benzaldehyde and p-toluidine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The product is then purified through distillation or crystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form N-benzyl-p-toluidine.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-benzyl-p-toluidine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-Benzylidene-p-toluidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-Benzylidene-p-toluidine can be compared with other Schiff bases and aromatic amines:
Similar Compounds: N-Benzylidene-aniline, N-Benzylidene-p-anisidine, and N-Benzylidene-p-chloroaniline.
Uniqueness: The presence of the methyl group on the benzene ring of this compound imparts unique electronic and steric properties, making it distinct from other Schiff bases. This methyl group can influence the reactivity and stability of the compound, as well as its interactions with other molecules.
Properties
IUPAC Name |
N-(4-methylphenyl)-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFVFFZPHJPOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870953, DTXSID201247332 | |
| Record name | N-Benzylidene-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2272-45-9, 116546-08-8 | |
| Record name | N-Benzylidene-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2272-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylidene-4-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2272-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylidene-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylidene-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal conditions for electrochemically hydrodimerizing N-Benzylidene-p-toluidine?
A: Research by [] meticulously explored the electrochemical hydrodimerization of this compound to 1,2-Diphenyl-N,N'-di(p-tolyl)athylendiamin. The study identified several key factors influencing product composition and yield:
Q2: Can you elaborate on the structural characterization of the products formed during the hydrodimerization of this compound?
A: The primary product of this compound hydrodimerization is 1,2-Diphenyl-N,N'-di(p-tolyl)athylendiamin []. This compound exists as two diastereomers, DL and meso, the ratio of which is influenced by reaction conditions.
Q3: How does the viscosity of this compound change with temperature in its molten state?
A: [] investigated the viscosity of molten this compound, revealing a "precursor behavior" in the crystal phase below its melting point. This suggests structural changes within the solid anticipating the transition to liquid. In the supercooled region, viscosity increases significantly, attributed to cluster formation. The study also observed molecular association in the melt, impacting flow properties.
Q4: Can this compound participate in cycloaddition reactions?
A: Yes, [] demonstrated the ability of this compound to participate in [2+2] cycloaddition reactions with 1-thia-3-azoniabutatriene salts. This reaction leads to the formation of sulfur-substituted 2-azoniaallene salts. X-ray crystallography confirmed the structure of the adduct, highlighting the planar nature of the 2-azaallylium cation and the W-shaped arrangement of the N–C–N–C–N fragment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


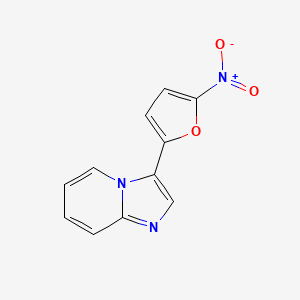
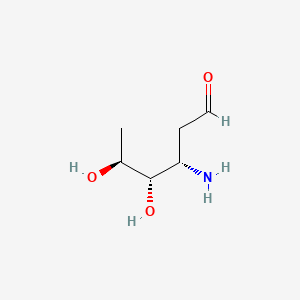
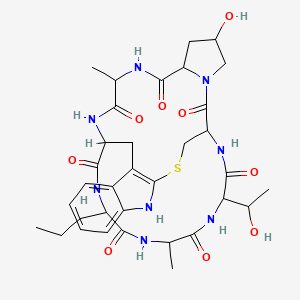
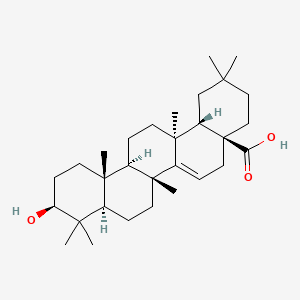

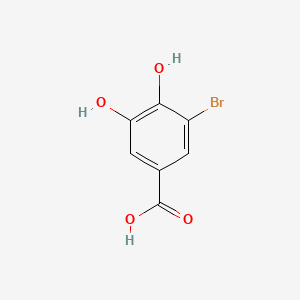
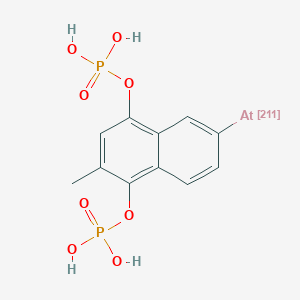

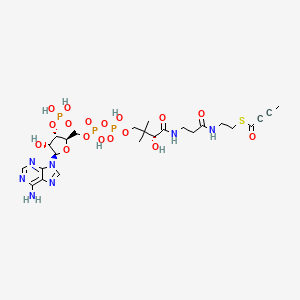
![4-Hydroxy-5-(4-{4-[5-hydroxy-6-(2-methoxy-5-sulfophenylazo)-7-sulfonaphthalen-2-ylamino]-6-phenylamino-1,3,5-triazin-2-ylamino}-5-methoxy-2-methylphenylazo)naphthalene-2,7-disulfonic acid](/img/structure/B1196644.png)
